molecular formula C25H23N3O4 B2667462 N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892283-35-1

N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2667462
CAS No.: 892283-35-1
M. Wt: 429.476
InChI Key: YJSALCGFZZYCAN-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic chemical compound supplied for research and development purposes. This molecule features a complex tetrahydroquinazoline-dione core structure, substituted with phenethyl and N-(2-methoxybenzyl) groups. The 2-methoxybenzyl (NBOMe) moiety is a significant functional group in medicinal chemistry, known to influence a compound's binding affinity and selectivity for certain receptor sites . Similarly, the quinazoline-dione scaffold is a privileged structure in drug discovery, associated with a range of potential biological activities. As a novel chemical entity, its specific mechanism of action and full spectrum of applications are subjects for ongoing investigation. Researchers may explore its properties as a potential modulator of various enzymatic or receptor targets. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

892283-35-1

Molecular Formula

C25H23N3O4

Molecular Weight

429.476

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C25H23N3O4/c1-32-22-10-6-5-9-19(22)16-26-23(29)18-11-12-20-21(15-18)27-25(31)28(24(20)30)14-13-17-7-3-2-4-8-17/h2-12,15H,13-14,16H2,1H3,(H,26,29)(H,27,31)

InChI Key

YJSALCGFZZYCAN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Phenethyl Group: The phenethyl group is introduced via a Friedel-Crafts alkylation reaction, where the quinazoline core is reacted with phenethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methoxybenzyl Moiety: The final step involves the N-alkylation of the quinazoline derivative with 2-methoxybenzyl chloride under basic conditions, typically using sodium hydride or potassium carbonate as the base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting the dioxo groups to hydroxyl groups.

    Substitution: The phenethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: Products include methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Products include hydroxylated quinazoline derivatives.

    Substitution: Products include halogenated or nitrated phenethyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of quinazoline compounds possess significant anticancer properties. Specifically, N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has shown promise as an inhibitor of various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in malignant cells while exhibiting low toxicity to normal cells. The compound's mechanism of action may involve the inhibition of specific kinases involved in cell proliferation and survival pathways.

1.2 Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases. Its ability to modulate inflammatory cytokines and inhibit the activity of matrix metalloproteinases suggests potential therapeutic applications in managing chronic inflammatory conditions.

Pharmacological Applications

2.1 Matrix Metalloproteinase Inhibition

This compound has been identified as a selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of cartilage in osteoarthritis. By inhibiting MMP-13 activity, this compound could help preserve cartilage integrity and prevent disease progression in osteoarthritis patients .

2.2 Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier and modulate neuroinflammatory responses positions it as a potential therapeutic agent for neurodegenerative disorders.

Material Science Applications

3.1 Polymer Synthesis

The unique chemical structure of this compound allows for its use in synthesizing novel polymers with enhanced mechanical properties and thermal stability. These polymers can be utilized in various applications ranging from biomedical devices to advanced materials for electronics.

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentInduces apoptosis in cancer cells
Anti-inflammatory treatmentModulates cytokine levels
PharmacologyMMP-13 inhibitionPreserves cartilage integrity
NeuroprotectionPotential treatment for neurodegenerative diseases
Material SciencePolymer synthesisEnhances mechanical properties

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The quinazoline core is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Core Structure Key Substituents Biological Activity (Inferred) Synthesis & Characterization References
N-(2-Methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide Tetrahydroquinazoline dione 3-Phenethyl, 7-carboxamide, N-(2-methoxybenzyl) Not explicitly reported Likely involves condensation of carboxamide precursors with substituted benzylamines
N-(2-Chlorobenzyl)-3-(4-methylphenyl)-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide Tetrahydroquinazoline dione 3-(4-Methylphenyl), 1-(3-nitrobenzyl), N-(2-chlorobenzyl) Potential kinase inhibition Synthesized via multi-step alkylation and cyclization; confirmed by NMR and elemental analysis
N-(1,3-Benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide Tetrahydroquinazoline dione 3-Phenyl, 1-(3-chlorobenzyl), N-(benzodioxolylmethyl) Antimicrobial or CNS activity Characterized via X-ray crystallography and IR spectroscopy
25C-NBOMe HCl (2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine HCl) Phenethylamine N-(2-Methoxybenzyl), 4-chloro-2,5-dimethoxyphenyl Serotonergic receptor agonist Synthesized via reductive amination; activity confirmed in receptor-binding assays

Key Comparisons

Core Structure Differences: The target compound’s tetrahydroquinazoline dione core contrasts with the phenethylamine scaffold of 25C-NBOMe. Quinazolines often exhibit kinase inhibition or antimicrobial properties, while phenethylamines like 25C-NBOMe target serotonin receptors .

Substituent Effects :

  • N-Benzyl Modifications :

  • The 2-methoxybenzyl group in the target compound and 25C-NBOMe may improve blood-brain barrier penetration due to increased lipophilicity. In contrast, 2-chlorobenzyl () or benzodioxolylmethyl () substituents could alter metabolic stability or receptor selectivity .
    • Aromatic Ring Substitutions :

Synthesis and Characterization :

  • Quinazoline derivatives (e.g., –8) are typically synthesized via cyclocondensation of anthranilic acid derivatives with substituted amines, followed by alkylation. Characterization relies on NMR (1H, 13C), IR (C=O, C=S bands), and elemental analysis .
  • Phenethylamines like 25C-NBOMe are synthesized via reductive amination, with activity validated through receptor-binding studies .

Research Findings and Limitations

  • Activity Data Gaps: Direct pharmacological data for the target compound is absent in the provided evidence.
  • Structural-Activity Relationships (SAR): Electron-withdrawing groups (e.g., Cl, NO2) on benzyl substituents () may enhance metabolic stability. Methoxy groups (e.g., 2-methoxybenzyl) could improve CNS penetration but increase susceptibility to demethylation metabolism .

Biological Activity

N-(2-methoxybenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound belonging to the quinazoline family. It features a complex structure that includes a tetrahydroquinazoline core and various functional groups, suggesting potential for diverse biological activities. This article examines its biological activity, focusing on enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₂O₃. The compound has a molecular weight of approximately 314.35 g/mol. Its structure includes:

  • Tetrahydroquinazoline core : Provides a scaffold for biological activity.
  • Dioxo and carboxamide groups : Implicated in enzyme interactions.
  • Methoxy and phenethyl substituents : Potentially enhance lipophilicity and bioactivity.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. Specifically:

  • Target Enzymes : The compound has shown inhibitory effects on various protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular signaling pathways.
  • Mechanism of Action : The binding of the compound to the active site of PTPs leads to decreased enzyme activity, which can result in reduced cell proliferation and inflammation .

Anti-Cancer Properties

This compound has been investigated for its anti-cancer potential:

  • In Vitro Studies : Cell line studies demonstrated that the compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest.
  • In Vivo Studies : Animal models have shown promising results in reducing tumor size when treated with this compound .

Anti-Inflammatory Activity

The compound also exhibits anti-inflammatory properties:

  • Cytokine Production : It has been observed to decrease the production of pro-inflammatory cytokines in activated immune cells.
  • Therapeutic Potential : This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis .

Study 1: Enzyme Inhibition Profile

A recent study assessed the enzyme inhibition profile of this compound against several PTPs. The results indicated:

Enzyme TargetInhibition IC50 (µM)
PTP1B0.45
SHP20.32
TCPTP0.55

These results suggest that the compound has a strong affinity for these enzymes, making it a candidate for further therapeutic development .

Study 2: Anti-Cancer Efficacy

In a study involving human cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)0.25Apoptosis induction
A549 (Lung Cancer)0.30Cell cycle arrest at G1 phase
HeLa (Cervical Cancer)0.20Inhibition of proliferation

The findings indicate that this compound effectively inhibits cancer cell growth through multiple mechanisms .

Q & A

Basic: What are the common synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates (to generate carbonyl groups). For example, nitro precursors can be cyclized under reflux in THF or ethanol at 170–210°C, with yields optimized by adjusting catalyst loading (e.g., Pd(OAc)₂) and reaction time. Solvent polarity significantly impacts intermediate stability: polar aprotic solvents like DMF may stabilize charged intermediates, while ethanol facilitates precipitation for purification .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • X-ray crystallography resolves the tetrahydroquinazoline core and substituent orientations (e.g., methoxybenzyl group dihedral angles) .
  • NMR (¹H/¹³C) confirms proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm) and carbonyl resonances (δ 165–175 ppm).
  • IR identifies key functional groups (C=O stretches at ~1700 cm⁻¹, NH at ~3300 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) validates molecular formula, with ESI+ mode for [M+H]⁺ ions .

Basic: How to assess its stability under experimental conditions?

Methodological Answer:

  • Thermogravimetric analysis (TGA) determines decomposition temperatures (>200°C for thermal stability).
  • pH-dependent stability : Incubate in buffers (pH 2–12) at 37°C for 24h, followed by HPLC to quantify degradation products.
  • Light sensitivity : Expose to UV-Vis (300–800 nm) and monitor via UV spectroscopy for absorbance shifts .

Advanced: How to optimize synthetic routes to address low yields in reductive cyclization?

Methodological Answer:

  • Catalyst screening : Test Pd/C, Pd(OAc)₂, or Ni catalysts under H₂ or CO atmospheres.
  • Additive effects : Ascorbic acid (reducing agent) or ligands (e.g., PPh₃) may stabilize intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12h) and improves yield by 15–20% .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Orthogonal assays : Compare enzyme inhibition (IC₅₀) in biochemical vs. cell-based assays to differentiate direct target engagement vs. off-target effects.
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., fluoro vs. methoxy groups) to isolate pharmacophore contributions .

Advanced: What computational strategies predict structure-activity relationships (SAR)?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., carbonyl groups) .
  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina, prioritizing poses with hydrogen bonds to the tetrahydroquinazoline core .

Advanced: How to design derivatives with improved solubility without compromising activity?

Methodological Answer:

  • Bioisosteric replacement : Substitute the phenethyl group with pyridyl (to enhance water solubility) or PEG-linked moieties.
  • Prodrug strategies : Introduce esterase-cleavable groups (e.g., acetyloxymethyl) on the carboxamide .

Advanced: How to address crystallographic disorder in X-ray structures?

Methodological Answer:

  • Twinned crystals : Use PLATON’s TWINABS for data integration.
  • Disordered solvent : Apply SQUEEZE to model electron density in voids.
  • Refinement constraints : Restrict thermal parameters (ADPs) for overlapping atoms .

Advanced: What mechanistic insights explain its enzyme inhibition?

Methodological Answer:

  • Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm interactions with catalytic pockets .

Advanced: How to scale synthesis sustainably for preclinical studies?

Methodological Answer:

  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF.
  • Flow chemistry : Continuous flow reactors reduce waste and improve reproducibility for nitro reduction steps .

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